Cas no 1069070-10-5 (Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane)

Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane 化学的及び物理的性質

名前と識別子

-

- Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane(WXC03952)

- Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane

- Silanamine, 1-(1,1-dimethylethyl)-N-(dimethyloxido-λ4-sulfanylidene)-1,1-diphenyl-

-

- MDL: MFCD30471903

- インチ: 1S/C18H25NOSSi/c1-18(2,3)22(19-21(4,5)20,16-12-8-6-9-13-16)17-14-10-7-11-15-17/h6-15H,1-5H3

- InChIKey: KPPWCBBPSJUKRS-UHFFFAOYSA-N

- SMILES: S(C([H])([H])[H])(C([H])([H])[H])(=N[Si](C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O

Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D773762-100mg |

Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane |

1069070-10-5 | 95% | 100mg |

$335 | 2024-06-06 | |

| eNovation Chemicals LLC | D773762-250mg |

Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane |

1069070-10-5 | 95% | 250mg |

$570 | 2024-06-06 | |

| eNovation Chemicals LLC | D773762-1g |

Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane |

1069070-10-5 | 95% | 1g |

$1630 | 2025-02-19 | |

| 1PlusChem | 1P01DFVL-100mg |

Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane |

1069070-10-5 | 96% | 100mg |

$278.00 | 2023-12-26 | |

| 1PlusChem | 1P01DFVL-250mg |

Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane |

1069070-10-5 | 96% | 250mg |

$485.00 | 2023-12-26 | |

| eNovation Chemicals LLC | D773762-100mg |

Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane |

1069070-10-5 | 95% | 100mg |

$475 | 2025-02-20 | |

| eNovation Chemicals LLC | D773762-1g |

Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane |

1069070-10-5 | 95% | 1g |

$1630 | 2025-02-20 | |

| A2B Chem LLC | AX05921-250mg |

Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane |

1069070-10-5 | 96% | 250mg |

$535.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D773762-500mg |

Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane |

1069070-10-5 | 95% | 500mg |

$1165 | 2025-02-19 | |

| A2B Chem LLC | AX05921-1g |

Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane |

1069070-10-5 | 96% | 1g |

$1060.00 | 2024-04-20 |

Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane 関連文献

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476

Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methaneに関する追加情報

Introduction to Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane (CAS No. 1069070-10-5)

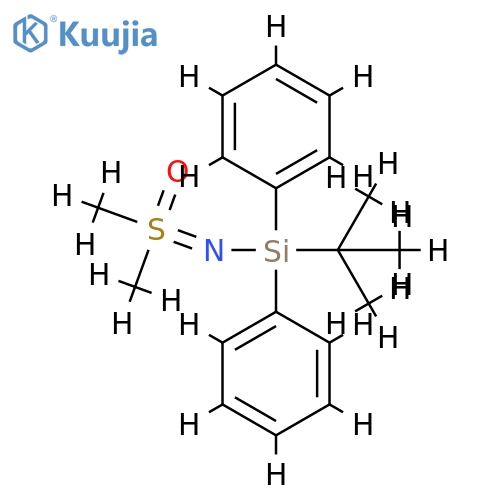

Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane, identified by the CAS number 1069070-10-5, is a specialized organosilicon compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique silane and sulfonimide functional groups, exhibits remarkable utility in various chemical transformations, particularly in cross-coupling reactions and protective group strategies. The molecular structure, featuring a tert-butyl substituent and a diphenyl silane backbone, contributes to its stability and reactivity, making it a valuable tool in modern organic synthesis.

The tert-butyl group, known for its steric hindrance, plays a crucial role in modulating the reactivity of the silicon center, thereby facilitating selective transformations in complex molecular architectures. In contrast, the diphenyl moiety provides electronic stability and enhances solubility in organic solvents, broadening its applicability in diverse synthetic protocols. The presence of the S-methylsulfonimidoyl moiety further extends the compound's versatility, enabling its use as an intermediate in the synthesis of more complex sulfonimide derivatives, which are prevalent in pharmaceuticals and agrochemicals.

Recent advancements in synthetic methodologies have highlighted the importance of Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane in constructing biologically relevant scaffolds. For instance, studies have demonstrated its efficacy in the preparation of chiral sulfonimide compounds, which are critical intermediates in drug development. The ability to introduce this functionality with high regioselectivity has opened new avenues for designing novel therapeutic agents with improved pharmacokinetic profiles. Additionally, the compound's compatibility with transition-metal-catalyzed reactions has made it a preferred choice for researchers aiming to develop efficient synthetic routes to complex heterocyclic systems.

The pharmaceutical industry has been particularly intrigued by the potential of Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane due to its role in generating sulfonimide-based pharmacophores. Sulfonimides are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. By leveraging this compound as a building block, chemists can rapidly assemble novel molecules with tailored biological properties. Notably, recent research has shown that derivatives of this compound exhibit promising activity against resistant bacterial strains, underscoring its significance in addressing emerging therapeutic challenges.

In addition to its pharmaceutical applications, Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane has found utility in materials science. Its ability to participate in cross-coupling reactions under mild conditions makes it an attractive candidate for synthesizing advanced materials with tailored electronic properties. For example, researchers have utilized this compound to construct organic semiconductors and light-emitting diodes (OLEDs), where precise control over molecular architecture is essential for optimizing device performance. The silane functionality also allows for post-synthetic modifications, enabling further functionalization and customization of the final product.

The synthesis of Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane typically involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Modern synthetic approaches often employ palladium or copper catalysts to facilitate key coupling steps, ensuring efficiency and scalability. The use of advanced spectroscopic techniques such as NMR and mass spectrometry is crucial for characterizing the intermediate compounds and confirming the structural integrity of the final product. These methodologies align with contemporary trends toward greener chemistry, emphasizing sustainable practices and minimal waste generation.

The commercial availability of Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane has significantly impacted research productivity across academic institutions and industrial laboratories. Its widespread use underscores its importance as a cornerstone reagent in modern synthetic chemistry. As research continues to evolve, new applications for this compound are likely to emerge, further solidifying its role as an indispensable tool in chemical innovation. The ongoing development of novel synthetic strategies will undoubtedly expand its utility, paving the way for groundbreaking discoveries in pharmaceuticals and materials science.

In conclusion,Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane (CAS No. 1069070-10-5) represents a fascinating example of how specialized organosilicon compounds can drive progress across multiple scientific disciplines. Its unique structural features and versatile reactivity make it an invaluable asset for chemists working on complex molecular constructions. As our understanding of chemical transformations deepens, so too will the applications of this remarkable compound, offering new opportunities for innovation and discovery.

1069070-10-5 (Tert-Butyldiphenylsilan (S-Methylsulfonimidoyl)Methane) Related Products

- 113736-77-9(2-amino-5-octylbenzoic acid)

- 160409-54-1(D-(+)-Carnitine Benzyl Ester Perchlorate)

- 1821908-49-9(SGC2085 Hydrochloride)

- 2231676-81-4(methyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate)

- 22918-03-2(4-Chloro-2-iodopyridine)

- 2361639-16-7(1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one)

- 1875194-28-7(tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate)

- 1256822-94-2(2-Bromo-6-fluoropyridin-3-ol)

- 33241-80-4(1-methoxy-2-(nitromethyl)benzene)

- 1186393-81-6(3,4-difluorophenyl sulfamate)